2-Chloro-4,6-bis(trifluoromethyl)benzoic acid
Overview
Description
2-Chloro-4,6-bis(trifluoromethyl)benzoic acid is a laboratory chemical . It is used as an organic intermediate in synthesis . It is also used as a pharmaceutical intermediate and organic intermediate in chemical synthesis .
Synthesis Analysis
The synthesis of this compound can be achieved from carbon monoxide and 3-CHLORO-4-IODOBENZOTRIFLUORIDE .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as the NIST Chemistry WebBook .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 247 °C/753 mmHg and a melting point of 107-110 °C .Scientific Research Applications
Chemical Synthesis and Modification
2-Chloro-4,6-bis(trifluoromethyl)benzoic acid has been utilized in various chemical syntheses and modifications. For instance, its derivatives have been employed in the synthesis of novel pesticides like Bistrifluron (Liu An-chan, 2015). Additionally, it has been used in the synthesis of complex polymer structures and materials (M. Yusubov, L. A. Drygunova, V. Zhdankin, 2004). These applications highlight its versatility in the field of organic chemistry and materials science.
Catalytic Processes
This compound has also found applications in catalytic processes. It has been used in the catalysis of reactions involving carboxylic acids and amines, proving effective in such chemical transformations (Ke Wang, Yanhui Lu, K. Ishihara, 2018). This application is crucial in the development of new and efficient catalytic methods in organic synthesis.
Structural and Spectroscopic Analysis
In the realm of structural chemistry, this compound has been involved in the investigation of molecular structures through techniques like crystallography and spectroscopy (A. Richter, R. Goddard, Tom Schlegel, P. Imming, R. W. Seidel, 2021). These studies are pivotal for understanding the molecular behavior and properties of such compounds.
Development of Advanced Materials
It also plays a significant role in the development of advanced materials, such as in the preparation of thermally stable polyimides derived from its asymmetric trifluoromethylated derivatives (Qianqian Bu, Shujiang Zhang, Hui Li, Yan-feng Li, Chenliang Gong, Fengchun Yang, 2011). Such materials are essential in various industrial applications due to their stability and unique properties.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that this compound is used as an organic intermediate in synthesis . It’s also used in the selective separation of brominated aromatic compounds using the polymer-based separation media by the fragment imprinting technique .
Mode of Action
Its use in the selective separation of brominated aromatic compounds suggests that it may interact with these compounds in a way that allows for their separation .
Biochemical Analysis
Biochemical Properties
2-Chloro-4,6-bis(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For example, it has been observed to interact with enzymes involved in oxidative stress responses, potentially altering their activity and leading to changes in cellular metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to certain enzymes, inhibiting their activity and leading to changes in metabolic pathways. For instance, it has been shown to inhibit enzymes involved in the detoxification of reactive oxygen species, resulting in increased oxidative stress within cells . This inhibition can lead to alterations in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with persistent oxidative stress and alterations in cellular function. In vitro and in vivo studies have shown that prolonged exposure can lead to significant changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and minor changes in cellular metabolism. At higher doses, it can cause significant toxicity and adverse effects . Studies have reported threshold effects, where a certain dosage level leads to a marked increase in oxidative stress and cellular damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and detoxification processes. The compound can affect metabolic flux and alter the levels of key metabolites . For example, it has been shown to inhibit enzymes involved in the breakdown of reactive oxygen species, leading to increased levels of oxidative stress markers.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
2-chloro-4,6-bis(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O2/c10-5-2-3(8(11,12)13)1-4(9(14,15)16)6(5)7(17)18/h1-2H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHOYUZOOIMVGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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